molecular formula C18H21F3N6O B12238409 2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B12238409
M. Wt: 394.4 g/mol
InChI Key: RIXVJIPTJOBODU-UHFFFAOYSA-N
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Description

2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a trifluoromethyl group and an oxadiazole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to interact with these targets in a specific manner, potentially modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-triazole: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

The presence of the trifluoromethyl group and the oxadiazole ring in 2-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole contributes to its unique chemical properties, such as high stability and specific reactivity. These features distinguish it from similar compounds and make it a valuable subject of scientific research.

Properties

Molecular Formula

C18H21F3N6O

Molecular Weight

394.4 g/mol

IUPAC Name

2-[[5-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H21F3N6O/c1-10-22-14-4-2-3-13(14)16(23-10)27-7-11-5-26(6-12(11)8-27)9-15-24-25-17(28-15)18(19,20)21/h11-12H,2-9H2,1H3

InChI Key

RIXVJIPTJOBODU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)CC5=NN=C(O5)C(F)(F)F

Origin of Product

United States

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